1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-

C-H Functionalization Catalytic Carbonylation Regioselectivity

The compound 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5) is a synthetic ketone belonging to the 2-arylpyridine class, defined by a propanone carbonyl directly attached to a phenyl ring which is ortho-substituted with a 2-pyridinyl group and para-substituted with a methyl group. With a molecular formula of C₁₅H₁₅NO, an exact mass of 225.1154 Da, and a computed XLogP3 of 3, it serves primarily as a research intermediate in organic synthesis and medicinal chemistry, where the precise positioning of the methyl substituent critically influences steric and electronic properties.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 188527-67-5
Cat. No. B12553169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-
CAS188527-67-5
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)C)C2=CC=CC=N2
InChIInChI=1S/C15H15NO/c1-3-15(17)12-8-7-11(2)10-13(12)14-6-4-5-9-16-14/h4-10H,3H2,1-2H3
InChIKeyPOEJAFCKOBHTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5): Core Chemical Identity and Structural Baseline


The compound 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5) is a synthetic ketone belonging to the 2-arylpyridine class, defined by a propanone carbonyl directly attached to a phenyl ring which is ortho-substituted with a 2-pyridinyl group and para-substituted with a methyl group [1]. With a molecular formula of C₁₅H₁₅NO, an exact mass of 225.1154 Da, and a computed XLogP3 of 3, it serves primarily as a research intermediate in organic synthesis and medicinal chemistry, where the precise positioning of the methyl substituent critically influences steric and electronic properties [1].

1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5): Why In-Class Analogs Cannot Be Freely Interchanged


Simple substitution with other 2-arylpyridine propanones or close structural isomers fails because the specific 4-methyl-2-(2-pyridinyl)phenyl architecture dictates distinct regio- and stereoelectronic outcomes in both its synthesis and downstream reactions. Its synthesis relies on a ruthenium-catalyzed ortho-C-H carbonylation using the pyridinyl group as a directing group, a process where the steric environment of the methyl substituent on the benzene ring is a key factor controlling regioselectivity [1]. In its utility as an intermediate, the electronic and steric profile of the methyl group directly affects binding affinity and metabolic stability, meaning its substitution can alter both synthetic efficiency and the properties of the final pharmaceutical candidate .

Quantitative Differentiation Evidence for 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5)


Synthetic Regioselectivity: C-H Carbonylation Yield of the 4-Methyl Analog vs. Unsubstituted and Other Alkyl-Substituted Variants

During Ru₃(CO)₁₂-catalyzed carbonylation with CO (20 atm) and ethylene in toluene at 160 °C, the target compound's core framework exhibits high regioselectivity due to steric control. The reaction of meta-substituted pyridylbenzenes exclusively yields the less hindered C-H bond product. For an unsubstituted 2-phenylpyridine (CAS 1008-89-5), the parent 1-[2-(2-pyridinyl)phenyl]-1-propanone is obtained in a representative 70% isolated yield under optimized conditions [1]. The presence of a 4-methyl group on the benzene ring introduces a defined steric parameter (Taft Es value ~ -1.24 for Me) that is absent in the unsubstituted analog, offering a predictable handle for tuning reaction rates and site-selectivity [2].

C-H Functionalization Catalytic Carbonylation Regioselectivity

Directing Group Strategy: Pyridinyl vs. Alternative Directing Groups in C-H Activation

The 2-pyridinyl group in the target compound acts as an essential directing group for ortho-C-H carbonylation. In a comparative study of directing groups for Ru₃(CO)₁₂-catalyzed reactions of arenes with CO and olefins, 2-phenylpyridines gave good to excellent yields, whereas substrates lacking this group showed no reactivity [1]. This establishes the pyridinyl group as a critical structural feature that the target compound possesses, in contrast to other ketones synthesized via non-catalytic Friedel-Crafts acylation, which often suffer from poor regioselectivity and require stoichiometric Lewis acids [2].

C-H Activation Directing Group Catalysis

Lipophilicity Tuning: XLogP3 Difference Between the 4-Methyl and 3-Methyl Regioisomers

Computed properties highlight a meaningful difference in lipophilicity between the target compound and its regioisomer, 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-. The target 4-methyl isomer has a computed XLogP3 of 3 [1]. In contrast, the computed XLogP3 for the 3-methyl isomer, 1-Propanone, 1-[3-methyl-2-(2-pyridinyl)phenyl]-, would likely differ due to the different orientation of the methyl group, potentially altering logP by approximately 0.2-0.5 units based on fragment-based calculation models [2]. Even such small changes in logP can be significant during the late-stage lead optimization of drug candidates.

Lipophilicity Structural Isomers Drug Design

Spectroscopic Benchmarking: FTIR and MS (GC) Identification for 1-[4-Methyl-2-(2-pyridinyl)phenyl]-1-propanone

The compound 1-[4-Methyl-2-(2-pyridinyl)phenyl]-1-propanone is registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, providing authenticated 1 FTIR and 1 MS (GC) spectra [1]. In contrast, its close structural analog 1-[2-(2-pyridinyl)phenyl]-1-propanone (CAS 188527-50-6) lacks spectral data in these widely used commercial libraries, making unambiguous identification and quality control more difficult [2]. Access to high-quality reference spectra is critical for verifying identity and purity in a cGMP or ISO-certified environment.

Analytical Chemistry Spectroscopy Quality Control

1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- (CAS 188527-67-5): Highest-Value Application Scenarios


Pharmaceutical Intermediate for Late-Stage Lead Optimization of Kinase Inhibitors

The 4-methyl-2-(2-pyridinyl)phenyl scaffold is a privileged structure in kinase inhibitor design, mimicking natural substrates while offering a vector for tuning selectivity [1]. The target compound provides a stable, synthetically accessible propanone handle for further elaboration, such as reductive amination or Grignard addition, to explore structure-activity relationships (SAR) around a 4-methylphenyl-pyridine core. Its distinct lipophilicity profile (XLogP3 = 3) and steric properties make it a non-interchangeable building block for medicinal chemistry teams. [2]

Methodology Development in Catalytic C-H Functionalization

The compound serves as a model substrate for investigating the scope and limitations of ortho-directing C-H carbonylation reactions. Its robust synthesis via Ru₃(CO)₁₂ catalysis, with predictable regiochemical outcomes, makes it a benchmark for testing new catalytic systems, ligands, or reaction conditions. The presence of the 4-methyl group adds a steric parameter crucial for understanding catalyst-substrate interactions, which is invaluable for academic and industrial process chemistry groups developing next-generation C-H activation methods. [1]

Analytical Reference Standard for Impurity Profiling in Drug Substance Synthesis

Given its authenticated FTIR and MS (GC) spectra in the Wiley Registry and KnowItAll Libraries, the compound can be procured and utilized as a characterized reference standard for identifying related impurities or by-products in the API manufacturing process. Its use as a reference marker for HPLC-MS methods enables precise quantification and ensures compliance with ICH Q3A guidelines on impurities, directly supporting pharmaceutical regulatory filings. [2]

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